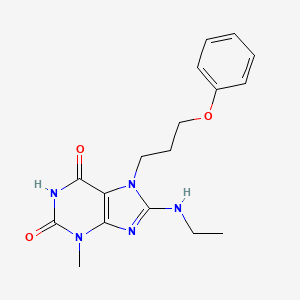![molecular formula C10H17NO B2683506 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine CAS No. 106237-15-4](/img/structure/B2683506.png)
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine is a chemical compound with the CAS Number: 106237-15-4 . It has a unique structure and is being studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name of this compound is (1r,3s,5R,7S)-2-oxaadamantan-1-yl)methanamine . The InChI code is 1S/C10H17NO/c11-6-10-4-7-1-8 (5-10)3-9 (2-7)12-10/h7-9H,1-6,11H2 .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .科学的研究の応用
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, which include a variety of structures potentially related to 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine, play a critical role in drug development. These compounds are widely distributed in nature and are significant for their biological and industrial relevance. Many drugs in the market are heterocyclic, highlighting the importance of such structures in medicinal chemistry. The review by Ghosh et al. (2015) on 2-oxo-3-cyanopyridine derivatives, a specific class of heterocyclic compounds, emphasizes their diverse biological activities, including anticancer, antibacterial, and antiviral effects, underscoring the broad potential applications of heterocyclic compounds in pharmacology (Ghosh, Manna, Banik, Das, & Sarkar, 2015).
Environmental Impact and Stability of Pharmaceutical Compounds
The study of pharmaceutical compounds' environmental stability and impact is another vital area of research. For instance, the work by Saad et al. (2019) on Oxyclozanide demonstrates the importance of understanding a drug's stability across different conditions. Their research, which developed a High-Performance Liquid Chromatography (HPLC) method for monitoring drug degradation, provides insights into predicting environmental fate and assessing ecological risks. This type of research is crucial for evaluating the long-term environmental effects of pharmaceuticals and their degradation products (Saad, Ismail, Soliman, & Zaazaa, 2019).
Pharmacokinetics and Pharmacodynamics in Aquaculture
In aquaculture, understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of compounds such as Oxytetracycline (OTC) is critical for effective disease management and ensuring environmental and human safety. Research by Rigos and Smith (2015) emphasizes the need for integrating PK and PD data for optimizing drug dosages and withdrawal times, highlighting the complexity of applying pharmaceutical compounds in diverse biological systems. This research area is essential for developing safer and more effective treatments in aquaculture, with implications for food safety and environmental protection (Rigos & Smith, 2015).
Safety And Hazards
特性
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUYJULKWGGHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaadamantan-1-ylmethanamine | |
CAS RN |
106237-15-4 |
Source


|
| Record name | 1-{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2683426.png)
![1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one](/img/structure/B2683428.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
![(3R,6S)-6-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2683434.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683435.png)
![(3-Bromophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683437.png)
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2683441.png)

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B2683443.png)
